Dodecan-2-ol chemical and physical properties
Dodecan-2-ol chemical and physical properties
An In-Depth Technical Guide to Dodecan-2-ol: Properties, Analysis, and Applications
Introduction
Dodecan-2-ol (CAS No: 10203-28-8), a secondary fatty alcohol, is a significant molecule in various fields of chemical research and industrial application.[1][2] Structurally, it is comprised of a twelve-carbon aliphatic chain (dodecane) with a hydroxyl (-OH) group located on the second carbon atom.[3] This positioning of the functional group distinguishes it from its primary alcohol isomer, dodecan-1-ol, and imparts unique chemical and physical properties that are leveraged in applications ranging from the synthesis of surfactants and specialty chemicals to its use as a flavoring agent and semiochemical.[2][4][5] For professionals in drug development, the chiral center at the second carbon makes (R)- and (S)-enantiomers of dodecan-2-ol valuable building blocks in asymmetric synthesis.[6][] This guide provides a comprehensive technical overview of its core properties, spectroscopic signature, synthesis, and handling protocols.
Core Chemical and Physical Properties
The physical characteristics of Dodecan-2-ol are dictated by its long hydrophobic alkyl chain and the polar hydroxyl group. This amphiphilic nature governs its solubility and thermal properties. While the long carbon chain results in low water solubility, it is readily soluble in many organic solvents.[2][8][9][10]
| Property | Value | Source |
| IUPAC Name | Dodecan-2-ol | [1][3] |
| Synonyms | Decyl methyl carbinol, 2-Hydroxydodecane | [2][3][10] |
| CAS Number | 10203-28-8 | [1][3][4] |
| Molecular Formula | C₁₂H₂₆O | [1][3][4] |
| Molecular Weight | 186.33 g/mol | [1][3] |
| Appearance | Colorless to pale yellow clear liquid | [2][8] |
| Melting Point | 17-19 °C | [8] |
| Boiling Point | 249-250 °C at 760 mmHg | [5][11][12] |
| Density | ~0.829 - 0.835 g/cm³ at 20-25 °C | [5][8][11][12] |
| Refractive Index | ~1.438 - 1.444 at 20 °C | [5][8][12] |
| Vapor Pressure | 0.0031 mmHg at 25 °C | [2] |
| Flash Point | >110 °C (>230 °F) | [8][11] |
| Water Solubility | ~16.18 - 20 mg/L at 25 °C (practically insoluble) | [8][10][13] |
| Solubility | Soluble in alcohol, ether, and other organic solvents | [2][8][9] |
| XLogP3 | 5.1 | [3][8] |
Spectroscopic Data Analysis
Accurate characterization of Dodecan-2-ol is fundamental for its use in synthesis and analysis. Spectroscopic methods provide a definitive fingerprint of the molecule's structure.[14]
Infrared (IR) Spectroscopy
The IR spectrum of Dodecan-2-ol is distinguished by several key absorbances:
-
O-H Stretch: A strong, broad absorption band typically appears in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group's stretching vibration.
-
C-H Stretch: Sharp peaks are observed between 2850-3000 cm⁻¹ due to the stretching vibrations of the alkyl C-H bonds.
-
C-O Stretch: A distinct peak in the 1050-1150 cm⁻¹ range indicates the C-O stretching vibration of the secondary alcohol.[15]
-
Fingerprint Region: The region below 1500 cm⁻¹ contains complex vibrations that are unique to the molecule's overall structure.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton spectrum would show a characteristic multiplet around 3.6-3.8 ppm for the single proton on the carbon bearing the hydroxyl group (H-2). A doublet at approximately 1.2 ppm corresponds to the methyl group at the C-1 position. The long chain of methylene groups (-(CH₂)₉-) would produce a large, complex multiplet in the 1.2-1.4 ppm region. The terminal methyl group (H-12) would appear as a triplet around 0.9 ppm.
-
¹³C NMR: The carbon spectrum would show the carbon attached to the hydroxyl group (C-2) resonating downfield around 68 ppm. The C-1 methyl carbon would appear around 23 ppm, while the terminal methyl carbon (C-12) would be found near 14 ppm. The remaining methylene carbons would produce a series of signals between 22 and 39 ppm.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of Dodecan-2-ol typically does not show a strong molecular ion peak (M⁺) at m/z 186 due to facile fragmentation. The most prominent peak is often observed at m/z 45, corresponding to the [CH₃CHOH]⁺ fragment, which is a characteristic feature of secondary alcohols with a methyl group adjacent to the carbinol carbon.[16] Other fragments result from the cleavage of the alkyl chain.
Workflow for Spectroscopic Identification
Caption: Workflow for the spectroscopic identification of Dodecan-2-ol.
Synthesis and Reactivity
Synthesis Pathways
Dodecan-2-ol can be synthesized through several routes:
-
Oxidation of Dodecane: The direct oxidation of n-dodecane in the presence of a catalyst like boric acid can yield Dodecan-2-ol.[5]
-
From Methyl Isobutyl Ketone (MIBK): An integrated process starting from MIBK, which can be derived from lignocellulose, can produce C₁₂ oxygenates that are subsequently hydrogenated to Dodecan-2-ol over a Ruthenium-on-carbon (Ru/C) catalyst.[17]
-
Electrochemical Hydrogenation: Dodecan-1,2-oxide can be electrochemically hydrogenated to form Dodecan-2-ol.[5]
Core Reactivity
As a secondary alcohol, Dodecan-2-ol undergoes reactions typical of this functional group. The most common is oxidation to its corresponding ketone, 2-dodecanone. This transformation can be achieved using various oxidizing agents. For instance, catalytic oxidation with molecular oxygen is possible using a palladium(II) acetate catalyst in the presence of pyridine.[5]
Caption: Oxidation of Dodecan-2-ol to 2-Dodecanone.
Experimental Protocols
Purification by Vacuum Distillation
Due to its high boiling point, Dodecan-2-ol is best purified by vacuum distillation to prevent thermal decomposition.[18]
Objective: To remove non-volatile impurities and other compounds with significantly different boiling points.
Methodology:
-
Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the impure Dodecan-2-ol to the round-bottom flask along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Gradually reduce the pressure in the system to the desired level. The boiling point of Dodecan-2-ol is approximately 110-115 °C at 1.5-2 mmHg.[5]
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: Collect and discard any initial low-boiling fractions (forerun). Collect the main fraction distilling at a constant temperature and pressure.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool completely before slowly reintroducing air.
Purity Analysis by Gas Chromatography (GC)
Objective: To determine the purity of a Dodecan-2-ol sample.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the Dodecan-2-ol sample (e.g., 1 mg/mL) in a suitable volatile solvent like hexane or ethyl acetate.
-
Instrument Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.[19]
-
Carrier Gas: Helium or Hydrogen.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the area of the Dodecan-2-ol peak relative to the total area of all peaks.
Applications and Industrial Relevance
Dodecan-2-ol is a versatile compound with a range of applications:
-
Surfactants and Emulsifiers: Its amphiphilic nature makes it useful as a surfactant, emulsifier, and lubricant in detergents, personal care products, and cosmetics.[2][9]
-
Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals, such as 2-dodecanone and various esters.[2][5] The related primary alcohol, dodecan-1-ol, is a key precursor to the widely used surfactant sodium lauryl sulfate (SLS).[20]
-
Flavoring Agent: Dodecan-2-ol is approved in the EU as a food flavoring agent.[5][8]
-
Semiochemical: It has been identified as a semiochemical, a chemical signal used in communication between organisms, such as in the tibial gland secretion of certain ant species.[4][5]
-
Chiral Synthesis: Enantiomerically pure forms of Dodecan-2-ol are valuable chiral building blocks for the pharmaceutical industry, used in the synthesis of complex bioactive molecules.[6][]
Safety and Handling
While Dodecan-2-ol is not classified as acutely toxic, proper handling is essential to minimize risks.
-
Hazards Identification: The primary hazard is skin irritation.[3] It may also cause eye irritation upon direct contact.[2]
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
First Aid Measures:
-
Skin Contact: Take off contaminated clothing and rinse the skin with plenty of water.[11][24]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[21][23]
-
Ingestion: Rinse mouth with water. Consult a physician if feeling unwell.[11][21]
-
Conclusion
Dodecan-2-ol is a functionally important secondary alcohol with well-defined chemical and physical properties. Its long alkyl chain and secondary hydroxyl group provide a unique combination of non-polar and polar characteristics, making it a valuable component in surfactants, a useful intermediate in organic synthesis, and a key chiral building block. A thorough understanding of its spectroscopic profile, reactivity, and handling requirements is essential for its safe and effective use by researchers, scientists, and drug development professionals.
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